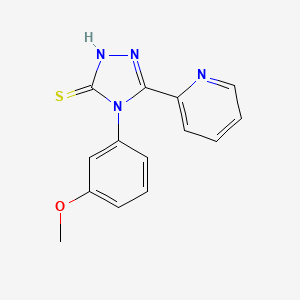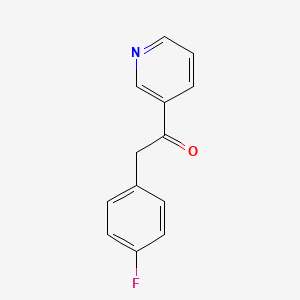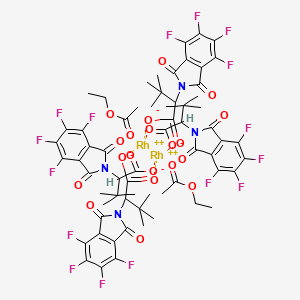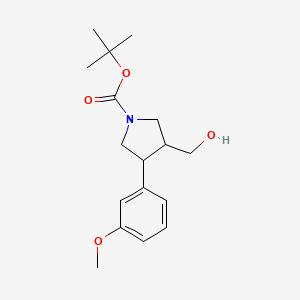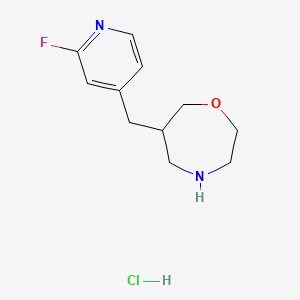
6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is a chemical compound that features a fluorinated pyridine ring and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 2-fluoropyridine, undergoes a series of reactions to introduce the desired substituents.
Oxazepane Ring Formation: The fluoropyridine intermediate is then reacted with appropriate reagents to form the oxazepane ring.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated pyridine ring and oxazepane structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoropyridin-4-yl)methanamine hydrochloride: This compound shares the fluoropyridine moiety but differs in its overall structure.
(2-Fluoropyridin-4-yl)methanol: Another related compound with a similar fluoropyridine ring but different functional groups.
Uniqueness
6-((2-Fluoropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is unique due to its combination of a fluorinated pyridine ring and an oxazepane ring. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H16ClFN2O |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
6-[(2-fluoropyridin-4-yl)methyl]-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15FN2O.ClH/c12-11-6-9(1-2-14-11)5-10-7-13-3-4-15-8-10;/h1-2,6,10,13H,3-5,7-8H2;1H |
InChI Key |
GYIBTXXHNHJQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)CC2=CC(=NC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-](/img/structure/B12304130.png)
![rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-4-one, cis](/img/structure/B12304135.png)
![prop-2-enyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12304148.png)
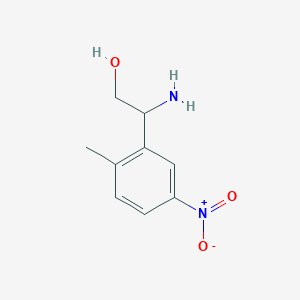
![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)

